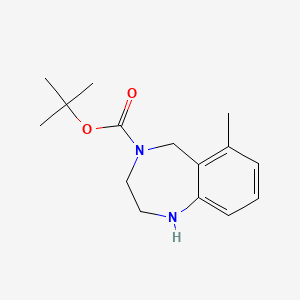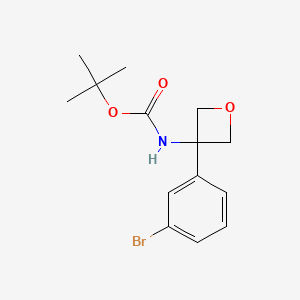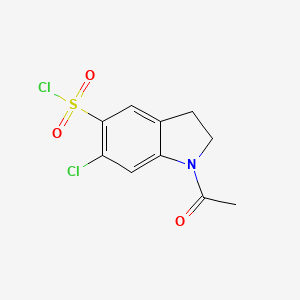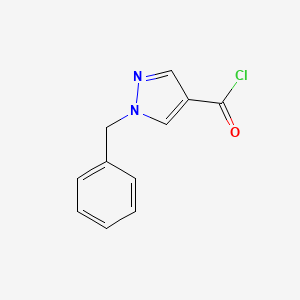
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Overview
Description
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, also known as AMPO, is an organic compound that is used in a variety of laboratory experiments. It is a white powder with a molecular weight of 301.7 g/mol and a melting point of 132-134°C. AMPO is used in various areas of scientific research, including organic synthesis, medicinal chemistry, and biochemistry.
Scientific Research Applications
Medicinal Chemistry
This compound is explored in medicinal chemistry for its potential as a building block in drug design. Its structure could be utilized to synthesize novel pharmaceutical agents, particularly due to the presence of the oxazolidin-2-one moiety, which is a core structure in several antibacterial agents . Researchers may investigate its incorporation into larger, more complex molecules that can interact with biological targets.
Agriculture
In agriculture, the compound’s derivatives could be examined for their pesticidal properties. The aminomethyl group attached to the oxazolidin ring might be modified to enhance interactions with specific enzymes or receptors in pests, potentially leading to the development of new, more effective pesticides .
Material Science
The compound’s unique chemical structure makes it a candidate for material science research, where it could be used in the synthesis of polymers or coatings with specific properties. Its ability to form stable bonds and potentially act as a cross-linking agent could be valuable in creating materials with enhanced durability or specific functionalities .
Environmental Science
In environmental science, this compound could be studied for its degradation products and their environmental impact. Understanding its breakdown pathway is crucial for assessing its safety profile and potential use in various industries without causing harm to ecosystems .
Biochemistry
Biochemists might be interested in the compound’s interaction with biological macromolecules. It could serve as a probe to study enzyme mechanisms or as a scaffold for developing inhibitors against specific biochemical pathways involved in disease states .
Pharmacology
Pharmacological studies could focus on the compound’s physicochemical properties, drug-likeness, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This information is vital for predicting its behavior in biological systems and its potential as a therapeutic agent .
properties
IUPAC Name |
5-(aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3.ClH/c1-15-9-4-2-3-8(5-9)13-7-10(6-12)16-11(13)14;/h2-5,10H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTGDLXCDBIMNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CC(OC2=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Aminomethyl)-3-(3-methoxyphenyl)-1,3-oxazolidin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![9-tert-butyl 7-methyl (1R,5S)-3-oxa-9-azabicyclo[3.3.1]nonane-7,9-dicarboxylate](/img/structure/B1377702.png)
![2-bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1377705.png)








![[1-(Azetidin-3-yl)-4-piperidyl]methanol ditrifluoroacetic acid salt](/img/structure/B1377720.png)